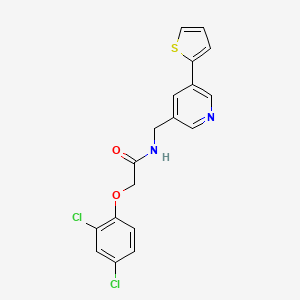
2-(2,4-二氯苯氧基)-N-((5-(噻吩-2-基)吡啶-3-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. In
科学研究应用
化学合成与修饰
已探索与“2-(2,4-二氯苯氧基)-N-((5-(噻吩-2-基)吡啶-3-基)甲基)乙酰胺”相关的化合物的化学合成和修饰,以开发新型有机分子。例如,通过分子内环化获得的 N-取代的 2-氨基甲基-5-甲基-7-苯基恶唑并[5,4-b]吡啶的合成,展示了生成具有不同生物活性的新化合物的化学通用性和潜力 (Palamarchuk 等人,2019)。
生物活性
已研究了与“2-(2,4-二氯苯氧基)-N-((5-(噻吩-2-基)吡啶-3-基)甲基)乙酰胺”结构相似的化合物的生物活性。例如,合成并展示了新的噻吩、噻唑基-噻吩和噻吩并吡啶衍生物,对细胞系表现出良好的抑制活性,突出了它们在抗癌研究中的潜力 (Atta & Abdel-Latif,2021)。
抗菌和杀虫特性
对吡啶衍生物的研究也显示出有希望的抗菌和杀虫特性。例如,对某些吡啶衍生物对豇豆蚜虫的研究表明具有显着的杀虫活性,表明在农业病虫害管理中具有潜在应用 (Bakhite 等人,2014)。
药理学潜力
对与“2-(2,4-二氯苯氧基)-N-((5-(噻吩-2-基)吡啶-3-基)甲基)乙酰胺”在结构上相关的化合物的药理学特性的探索已确定其作为阿片受体拮抗剂的潜力,在临床前模型中显示出显着的生物效应。这突出了这些化合物在治疗抑郁症和成瘾障碍等疾病方面的更广泛治疗潜力 (Grimwood 等人,2011)。
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-14-3-4-16(15(20)7-14)24-11-18(23)22-9-12-6-13(10-21-8-12)17-2-1-5-25-17/h1-8,10H,9,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKFHFJMKWWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

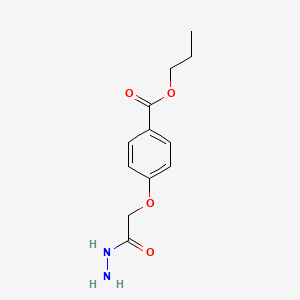
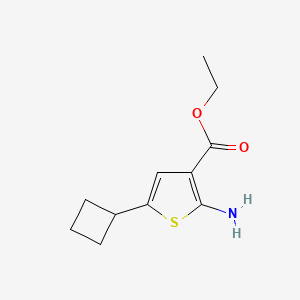
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)
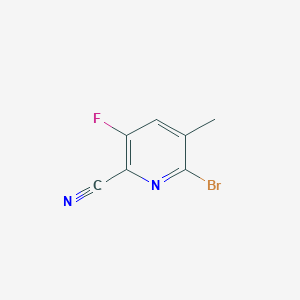
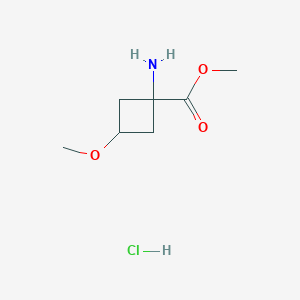
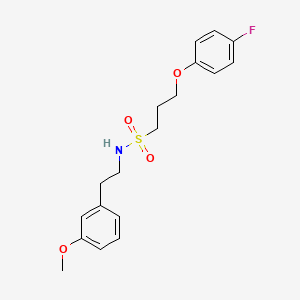
![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)
![Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2746215.png)
![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)
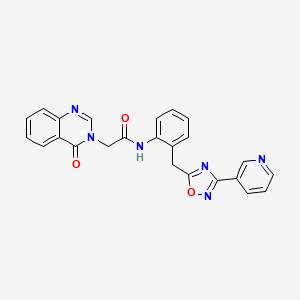
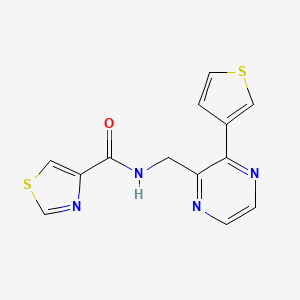
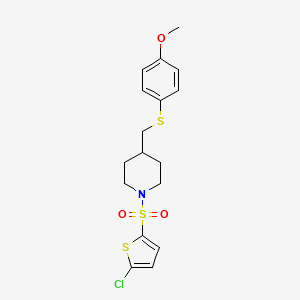
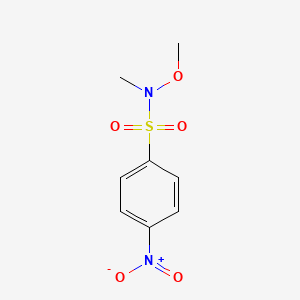
![ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)